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Compound of Interest

Compound Name: Calcium diglutamate

Cat. No.: B1668221 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing calcium diglutamate
(CDG) as a salt substitute in research diets for preclinical studies. This document outlines the

rationale for its use, presents relevant quantitative data, and offers detailed protocols for

sensory evaluation and in vivo studies to assess its physiological effects.

Introduction to Calcium Diglutamate
Calcium diglutamate (CDG), the calcium salt of glutamic acid, is a flavor enhancer that

provides a savory, or "umami," taste.[1] It serves as a viable alternative to monosodium

glutamate (MSG) and sodium chloride (NaCl) in food formulations, offering the potential to

reduce the sodium content of research diets without compromising palatability.[1][2][3] This is

particularly relevant for studies where high sodium intake is a confounding factor, such as in

cardiovascular and renal research.

Key Properties:

Appearance: White, practically odorless crystals or crystalline powder.[4]

Solubility: Freely soluble in water.[4]

Function: Flavor enhancer, salt substitute.[4]
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Data Presentation: Sensory and Physiological
Effects
Sensory Characteristics: Comparison with NaCl and
MSG
A key consideration for using a salt substitute in research diets is its impact on taste and,

consequently, on food intake. Studies have shown that CDG is as effective as MSG in

enhancing the flavor of low-salt preparations.

Table 1: Sensory Profile of Low-Salt Soup Supplemented with CDG or MSG[2]

Attribute
150 mM
NaCl Soup
(Control)

50 mM NaCl
+ 43 mM
CDG

50 mM NaCl
+ 43 mM
MSG

85 mM NaCl
+ 43 mM
CDG

85 mM NaCl
+ 43 mM
MSG

Liking Rated as high
Rated as high

or higher

Rated as high

or higher

Rated as high

or higher

Rated as high

or higher

Flavour-

intensity
Rated as high

Rated as high

or higher

Rated as high

or higher

Rated as high

or higher

Rated as high

or higher

Familiarity Rated as high
Rated as high

or higher

Rated as high

or higher

Rated as high

or higher

Rated as high

or higher

Naturalness

of taste
Rated as high

Rated as high

or higher

Rated as high

or higher

Rated as high

or higher

Rated as high

or higher

Richness of

taste
Rated as high

Rated as high

or higher

Rated as high

or higher

Rated as high

or higher

Rated as high

or higher

Saltiness Rated as high
Lower than

control

Lower than

control

Lower than

control

Lower than

control

Note: This table summarizes the findings that soups with significantly reduced NaCl content but

supplemented with CDG or MSG were rated as favorably as the conventionally salted soup on

most sensory scales, with the exception of saltiness.
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Physiological Effects of Dietary Calcium (as a proxy for
CDG)
While specific data on the physiological effects of CDG in rodent models is limited, extensive

research on dietary calcium supplementation provides valuable insights into its potential

impact.

Table 2: Effects of Dietary Calcium on Growing Rats[5][6]

Parameter
Low Calcium Diet
(0.25%)

High Calcium Diet
(1.0%)

Key Findings

Body Weight (ad

libitum feeding)
Increased Baseline

Male rats on a low

calcium diet gained

more weight.[5][6]

Body Fat Mass (ad

libitum feeding)
Increased Baseline

Male rats on a low

calcium diet

accumulated more fat.

[5][6]

Body Fat Mass

(controlled feeding)
Increased Baseline

Even with controlled

food intake, male rats

on a low calcium diet

had greater fat mass.

[5]

Bone Mineral Density Decreased Increased

Higher calcium intake

is associated with

improved bone

mineralization.[7]

Blood Pressure (in

hypertensive models)
Higher Lower

Enriched calcium diets

have been shown to

decrease blood

pressure in

hypertensive rat

models.[8]
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Note: These findings suggest that the calcium component of CDG could influence various

physiological parameters. Therefore, it is crucial to use a well-defined control diet with a

matched calcium level (e.g., using calcium carbonate) when investigating the specific effects of

the glutamate moiety or sodium reduction.

Signaling Pathways
The taste perception of calcium diglutamate involves the activation of umami and calcium-

sensing receptors on the tongue.
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Umami and Calcium Taste Signaling Pathway

Calcium Diglutamate
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Caption: Umami and Calcium Taste Signaling Pathway.
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Experimental Protocols
Protocol for Sensory Evaluation of Research Diets
This protocol is designed to assess the palatability and saltiness perception of a research diet

containing CDG as a salt substitute compared to a control diet with NaCl.

4.1.1. Panelist Selection and Training:

Recruit a panel of 10-15 individuals (human sensory panel).

Screen panelists for their ability to distinguish between the five basic tastes (sweet, sour,

salty, bitter, umami) using standard solutions.

Train panelists on the use of a visual analog scale (VAS) or a labeled magnitude scale (LMS)

for rating sensory attributes.

4.1.2. Sample Preparation:

Prepare two batches of the basal research diet.

Control Diet: Add NaCl to achieve the desired salt concentration (e.g., 0.4% w/w).

Test Diet: Replace a portion or all of the NaCl with a concentration of CDG that provides a

similar level of palatability (e.g., start with a 1:2 ratio of NaCl to CDG by weight and

optimize).

Ensure both diets are identical in all other aspects (macronutrient and micronutrient

composition, texture, and appearance).

Code the diet samples with random three-digit numbers to blind the panelists.

4.1.3. Sensory Evaluation Procedure:

Provide panelists with a small, standardized portion of each diet sample in a randomized

order.

Instruct panelists to taste each sample and rinse their mouths with water between samples.
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Ask panelists to rate the following attributes for each sample on a 100-point VAS or LMS:

Overall Liking/Palatability: (Anchor points: 0 = Dislike extremely, 100 = Like extremely)

Saltiness Intensity: (Anchor points: 0 = Not at all salty, 100 = Extremely salty)

Umami/Savory Intensity: (Anchor points: 0 = Not at all savory, 100 = Extremely savory)

Any Off-Flavors (e.g., bitterness, metallic taste): (Anchor points: 0 = None detected, 100 =

Very strong off-flavor)

Collect and analyze the data statistically (e.g., using t-tests or ANOVA) to determine if there

are significant differences in the sensory profiles of the diets.

Protocol for In Vivo Study: Effect of Dietary CDG on
Hypertension in Dahl Salt-Sensitive Rats
This protocol outlines a study to investigate whether replacing NaCl with CDG in a high-fat diet

can mitigate the development of hypertension in Dahl salt-sensitive (SS) rats.[9][10][11]

4.2.1. Experimental Animals:

Use male Dahl salt-sensitive rats, 6-8 weeks of age.

House the animals individually in a controlled environment (12:12 h light-dark cycle, constant

temperature and humidity).

Allow a one-week acclimatization period with access to a standard chow diet and water ad

libitum.

4.2.2. Diet Formulation:

Prepare three purified diets based on the AIN-93G formulation.[2][12]

Control Diet (Low Salt): AIN-93G with 0.4% NaCl.

High Salt Diet (HS): AIN-93G with 4.0% NaCl.
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CDG Diet (CDG): AIN-93G with 0.4% NaCl and a concentration of CDG determined from

sensory evaluation to provide similar palatability to the HS diet. The calcium level should be

matched in the HS diet using calcium carbonate.

Table 3: Example Diet Compositions (g/kg)

Ingredient Control (Low Salt) High Salt (HS) CDG Diet

Casein 200 200 200

Corn Starch 397.5 361.5 Adjust to balance

Sucrose 100 100 100

Soybean Oil 70 70 70

Fiber (Cellulose) 50 50 50

AIN-93G Mineral Mix 35 35 35

AIN-93G Vitamin Mix 10 10 10

L-Cystine 3 3 3

Choline Bitartrate 2.5 2.5 2.5

NaCl 4 40 4

Calcium Diglutamate 0 0 X

Calcium Carbonate Adjust to match CDG Adjust to match CDG 0

Total 1000 1000 1000

4.2.3. Experimental Design and Procedure:

Randomly assign rats to the three dietary groups (n=8-10 per group).

Provide the respective diets and water ad libitum for 8 weeks.

Monitor food and water intake daily and body weight weekly.

Measure systolic blood pressure weekly using a non-invasive tail-cuff method.
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At the end of the 8-week period, collect 24-hour urine samples for analysis of sodium,

potassium, and albumin excretion.

At the termination of the study, collect blood samples for analysis of serum electrolytes,

creatinine, and markers of cardiac and renal damage.

Harvest heart and kidneys for histopathological examination.
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In Vivo Study Workflow
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Caption: In Vivo Study Workflow.

Safety and Toxicological Considerations
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Glutamic acid and its salts, including calcium diglutamate (E 623), have been re-evaluated by

the European Food Safety Authority (EFSA). The Panel concluded that there was no concern

with regard to genotoxicity. A group Acceptable Daily Intake (ADI) of 30 mg/kg body weight per

day, expressed as glutamic acid, was established for glutamic acid and its salts. When

formulating research diets, it is important to consider the total glutamate intake from all

sources.

Conclusion
Calcium diglutamate presents a valuable tool for researchers needing to control for the

confounding effects of high dietary sodium. Its flavor-enhancing properties, comparable to

MSG, allow for the formulation of palatable low-sodium research diets. The provided protocols

offer a framework for the sensory and in vivo evaluation of diets containing CDG. As with any

dietary intervention study, careful consideration of the control diets and the specific research

question is paramount for obtaining robust and interpretable results.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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